Tert-butyl 4-(4-cyanopyridin-2-yl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(4-cyanopyridin-2-yl)piperazine-1-carboxylate is a heterocyclic compound with the molecular formula C15H20N4O2 and a molecular weight of 288.35 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-cyanopyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of 4-cyanopyridine with tert-butyl piperazine-1-carboxylate under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate (K2CO3) and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and catalysts but utilizes industrial reactors and optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-cyanopyridin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can lead to the formation of amines .
Scientific Research Applications
Tert-butyl 4-(4-cyanopyridin-2-yl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-cyanopyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4-cyanopyridin-3-yl)piperazine-1-carboxylate: Similar in structure but with a different position of the cyano group.
Tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate: Contains a chloropyrimidine group instead of a cyanopyridine group.
Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate: Features an amino and chlorophenyl group.
Uniqueness
Tert-butyl 4-(4-cyanopyridin-2-yl)piperazine-1-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and development in various scientific fields .
Properties
IUPAC Name |
tert-butyl 4-(4-cyanopyridin-2-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-10-12(11-16)4-5-17-13/h4-5,10H,6-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBLBTKJSGRVTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594605 |
Source
|
Record name | tert-Butyl 4-(4-cyanopyridin-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884507-31-7 |
Source
|
Record name | tert-Butyl 4-(4-cyanopyridin-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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